molecular formula C₁₁H₁₈N₂O₃ B1142623 tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1564266-54-1

tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B1142623
CAS No.: 1564266-54-1
M. Wt: 226.27
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Description

Tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C₁₁H₁₈N₂O₃ and its molecular weight is 226.27. The purity is usually 95%.
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Biological Activity

tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate is a heterocyclic compound with potential biological activities. Its unique structure suggests various pharmacological applications, particularly in the fields of medicinal chemistry and drug design. This article reviews its biological activity, synthesizing findings from diverse scientific sources.

  • Molecular Formula : C11H18N2O3
  • Molecular Weight : 226.28 g/mol
  • CAS Number : 1564266-54-1
  • Purity : ≥97% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound exhibits characteristics that suggest it may act as an inhibitor or modulator of specific biological processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In vitro studies demonstrate that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Analgesic Properties

Preliminary findings suggest that this compound may exhibit analgesic effects through modulation of pain pathways in the central nervous system. This activity is hypothesized to involve interaction with opioid receptors or other pain-related signaling mechanisms .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various azabicyclic compounds, this compound demonstrated significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Case Study 2: Neuroprotective Mechanisms

A recent investigation focused on the neuroprotective mechanisms of azabicyclic compounds demonstrated that tert-butyl (1R,3R,5R)-3-carbamoyl derivatives could reduce neuronal cell death induced by glutamate toxicity in cultured neurons . The study highlighted the compound's potential as a therapeutic agent for conditions such as Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity Effect References
AntimicrobialInhibitory effects on bacteria
NeuroprotectiveProtection against oxidative stress
AnalgesicModulation of pain pathways

Properties

IUPAC Name

tert-butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-6(7)5-8(13)9(12)14/h6-8H,4-5H2,1-3H3,(H2,12,14)/t6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAGXRRGXCNITB-BWZBUEFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC2CC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@@H]1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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